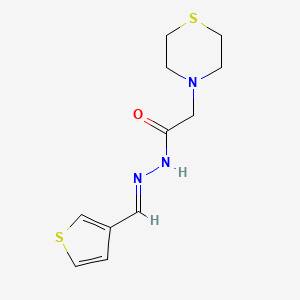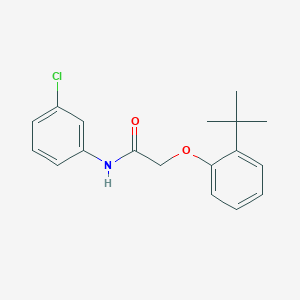![molecular formula C16H15F3N2OS B5508077 N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)
N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been widely explored, indicating methods that could potentially be applied to our compound of interest. For example, the synthesis of related acetamide compounds involves reactions with specific acylating agents or through direct fluorination processes to introduce desired functional groups (Banks, Meth–Cohn, Prek, 1996; 1981; 2015). These methods suggest a versatile approach to synthesizing the compound, focusing on modifications at specific positions of the base molecule to achieve the desired chemical structure.
Molecular Structure Analysis
Molecular structure and conformational analysis of similar compounds have been detailed through X-ray crystallography and computational methods. Studies such as those conducted by Geng et al. (2023) and Kataev et al. (2021) provide insights into the crystal structure and theoretical conformational behavior, indicating the significance of intramolecular interactions and the influence of substituents on the overall molecular geometry (Geng, Kataev, 2023; 2021).
Chemical Reactions and Properties
Chemical reactions involving related compounds often include nucleophilic substitution, condensation, and halogenation, leading to a variety of derivatives with unique properties. The reactivity of the pyridine and acetamide groups suggests potential pathways for further functionalization or interaction with other chemical entities (Schmeyers, Kaupp, 2002).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of substituents. Studies on related compounds highlight the importance of molecular structure in determining these physical properties, suggesting that our compound of interest may exhibit unique characteristics based on its specific chemical structure (Gowda, Svoboda, Fuess, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of understanding the compound's potential applications and behavior in various environments. Research on similar compounds indicates a range of chemical behaviors, from stable interactions with biological targets to reactivity towards specific reagents, providing a foundation for predicting the chemical properties of our compound (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, Lu, 2007).
Aplicaciones Científicas De Investigación
Synthesis and Biodistribution
One study focused on the synthesis and biodistribution of a compound structurally related to N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide, exploring its application as a positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This research highlights the compound's promising utility in visualizing NK1 receptors in vivo, offering insights into neurological functions and disorders (Van der Mey et al., 2005).
Cognitive Enhancement
Another study evaluated the effects of a derivative on learning and memory in rats, demonstrating its potential to enhance cognitive functions. This underscores the relevance of such compounds in studying and potentially treating cognitive impairments (Sakurai et al., 1989).
Heterocyclic Synthesis
Further research explored the use of enaminones, including related structures, as building blocks in heterocyclic synthesis. This work contributes to the development of nicotinic acid and thienopyridine derivatives, expanding the chemical repertoire for pharmaceutical and material science applications (Abdel-Khalik et al., 2004).
Anticonvulsant Agents
The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents were also studied. This investigation sheds light on the compound's potential in developing new treatments for epilepsy and related conditions (Severina et al., 2020).
Structural Analysis in Copper(I) Complexes
Research into the structural variation in copper(I) complexes with pyridylmethylamide ligands, including analysis with a new four-coordinate geometry index, tau4, provides valuable information on the coordination chemistry and potential applications of such compounds in catalysis and material science (Yang et al., 2007).
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-10-4-3-5-11(2)15(10)21-13(22)9-23-14-7-6-12(8-20-14)16(17,18)19/h3-8H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVISDEGRCQMRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)
![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)
